Biochemical CHK2 Potency: 3 nM IC50 and 1.16 nM Ki Place CCT 241533 Among the Most Potent Selective CHK2 Inhibitors
CCT 241533 dihydrochloride inhibits recombinant CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM in radiometric kinase assays [1]. This places it among the most potent selective CHK2 inhibitors characterized to date, with 5-fold greater potency than comparator 31 (CHK2 IC50 = 15 nM) and 46-fold greater potency than PV1019 (CHK2 IC50 = 138 nM) [2]. The low nanomolar Ki confirms tight ATP-competitive binding as verified by X-ray crystallography [1].
| Evidence Dimension | Biochemical CHK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM; Ki = 1.16 nM |
| Comparator Or Baseline | Compound 31: IC50 = 15 nM; PV1019 (33): IC50 = 138 nM |
| Quantified Difference | CCT 241533 is 5-fold more potent than Compound 31; 46-fold more potent than PV1019 |
| Conditions | In vitro radiometric kinase assay using recombinant CHK2 protein; ATP competitive inhibition confirmed by X-ray crystallography |
Why This Matters
For researchers requiring maximal target engagement at minimal compound concentrations, CCT 241533's 3 nM IC50 reduces the likelihood of off-target effects arising from elevated dosing compared to less potent CHK2 inhibitors.
- [1] Anderson VE, Walton MI, Eve PD, et al. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors. Cancer Res. 2011;71(2):463-472. PMID: 21239475. View Source
- [2] Table 2. Structures, selectivities and cellular activities of selected CHK2 inhibitors. In: Garrett MD, Collins I. Trends Pharmacol Sci. 2011. View Source
